molecular formula C9H9BrN2 B6301719 4-Bromo-5,6-dimethyl-1H-indazole CAS No. 2206742-47-2

4-Bromo-5,6-dimethyl-1H-indazole

Cat. No.: B6301719
CAS No.: 2206742-47-2
M. Wt: 225.08 g/mol
InChI Key: VOZOCXMYGXRZPF-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dimethyl-1H-indazole (CAS 2206742-47-2) is a high-purity brominated indazole derivative classified as a heterocyclic building block, supplied for research and development applications . This compound has a molecular formula of C 9 H 9 BrN 2 and a molecular weight of 225.09 g/mol . Its structure serves as a versatile precursor in organic synthesis, particularly in the exploration of indazole chemistry, which is a highly active field in medicinal chemistry and drug discovery . Researchers value this scaffold for developing molecules with potential biological applications, and similar indazole derivatives have been investigated as powerful inhibitors for various enzyme systems, including nitric oxide synthase (NOS) isoforms . Furthermore, research into related azole compounds indicates potential applications in the development of corrosion inhibitors . The product is offered with a typical purity of 97% and is strictly for research and development use . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access supporting documentation, including NMR and HPLC data, to aid their experimental work .

Properties

IUPAC Name

4-bromo-5,6-dimethyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-3-8-7(4-11-12-8)9(10)6(5)2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZOCXMYGXRZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Analytical Characterization Techniques for 4 Bromo 5,6 Dimethyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Applications for Structural Elucidation

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the connectivity between adjacent protons. For 4-Bromo-5,6-dimethyl-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the protons of the two methyl groups.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The spectrum would display signals for the two aromatic protons on the indazole ring system (H-3 and H-7). Their chemical shifts would be influenced by the bromine and methyl substituents. The proton at the C-3 position typically appears as a singlet, while the H-7 proton would also likely be a singlet due to the substitution pattern.

Methyl Protons: Two distinct singlets are expected for the two methyl groups at the C-5 and C-6 positions. Their chemical shifts would be in the typical alkyl-aromatic region (around 2.2-2.5 ppm).

N-H Proton: A broad singlet corresponding to the N-H proton of the indazole ring would be observed at a downfield chemical shift, which can vary depending on the solvent and concentration.

While specific data for the target compound is unavailable, the ¹H NMR data for the closely related 4-Bromo-5-methyl-1H-indazole provides a useful comparison. The key difference is the absence of the C-6 methyl group, which results in a different aromatic proton signal.

Table 1: ¹H NMR Data for the Related Compound 4-Bromo-5-methyl-1H-indazole Note: This data is for a structurally similar compound and is for illustrative purposes only. The spectrum of this compound will differ.

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-3 8.07 s -
H-7 7.36–7.34 d 8
H-6 7.26–7.24 d 8

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment and hybridization. A ¹³C NMR spectrum of this compound would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Expected ¹³C NMR Spectral Features:

Aromatic and Heterocyclic Carbons: Seven signals would correspond to the carbons of the bicyclic indazole ring. The carbon atom bonded to bromine (C-4) would appear at a specific chemical shift influenced by the halogen's electronegativity. The other aromatic carbons (C-3, C-3a, C-5, C-6, C-7, C-7a) would have chemical shifts determined by their position in the ring and the effects of the substituents.

Methyl Carbons: Two signals in the upfield region of the spectrum would correspond to the two methyl group carbons.

Multinuclear NMR for Nitrogen Atom Characterization (e.g., ¹⁴N, ¹⁵N NMR)

Nitrogen NMR (¹⁴N or ¹⁵N) can provide direct information about the electronic environment of the nitrogen atoms within the indazole ring. acs.org ¹⁵N NMR is often preferred due to its sharper signals, despite its lower natural abundance. In this compound, two distinct nitrogen signals would be expected, corresponding to the N-1 and N-2 positions. The chemical shifts of these nitrogen atoms are sensitive to tautomerism, protonation, and hydrogen bonding, making this technique valuable for studying the compound's behavior in different chemical environments. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering observed in Raman spectroscopy corresponds to the vibrations of specific functional groups.

Expected IR and Raman Spectral Features:

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the indazole ring is expected in the region of 3100-3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations corresponding to the aromatic carbon-carbon and carbon-nitrogen double bonds of the indazole ring would be found in the 1450-1650 cm⁻¹ region.

C-Br Stretch: A weak absorption corresponding to the C-Br stretch would be expected in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

Molecular Ion Peak: The molecular formula of this compound is C₉H₉BrN₂. Its molecular weight is approximately 225.08 g/mol . The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pattern: Common fragmentation pathways for indazoles may include the loss of small molecules or radicals, which would help in confirming the structure.

Table 2: Predicted Mass Spectrometry Data

Analysis Expected Value
Molecular Formula C₉H₉BrN₂
Molecular Weight ~225.08 g/mol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is useful for characterizing compounds with chromophores, such as the aromatic system of the indazole ring. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the π → π* electronic transitions of the substituted indazole system. The position and intensity of these bands are influenced by the substituents on the aromatic ring.

X-ray Diffraction (XRD) for Solid-State Structural Determination

For a compound like this compound, single-crystal X-ray diffraction would be the definitive method to confirm its molecular geometry and packing in the crystalline form. The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. This pattern is a unique fingerprint of the crystal's internal structure.

As of the current literature review, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, have not been reported in publicly accessible databases. The acquisition of such data would require the growth of a suitable single crystal of the compound, followed by a comprehensive X-ray diffraction analysis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, identification, and purification of chemical compounds. In the context of the synthesis of this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) are vital for confirming the successful synthesis of the target molecule and assessing its purity.

In a documented synthesis of this compound, the compound was characterized using LCMS. google.com This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information about both the retention time of the compound and its molecular weight. The reported mass spectrometric data confirmed the presence of the desired product. google.com

Technique Parameter Value Reference
LCMS (APCI)m/z (M+H)225 google.com

This table presents the available mass spectrometry data for this compound.

Further purification of this compound would typically involve preparative chromatographic techniques. Column chromatography, using a stationary phase such as silica (B1680970) gel and an appropriate mobile phase, is a standard method for the isolation of the pure compound from a reaction mixture. The choice of the mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, would be optimized to achieve the best separation of the desired product from any unreacted starting materials or byproducts. While specific conditions for the chromatographic purification of this compound are not detailed in the available literature, the general principles of chromatography for related indazole derivatives would be applicable.

Computational and Theoretical Investigations of 4 Bromo 5,6 Dimethyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed investigation of the geometric and electronic structures of molecules, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. youtube.com This optimized geometry corresponds to the most stable structure of the molecule.

For derivatives of indazole, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311G++(d,p)), are employed to calculate the optimized structural parameters, including bond lengths and angles. nih.govtci-thaijo.org The accuracy of these calculations is often validated by comparing the theoretical results with experimental data obtained from techniques like X-ray crystallography. The optimized geometry provides a solid foundation for further computational analysis, such as the prediction of spectroscopic properties and the study of reaction mechanisms. The confirmation that all vibrational frequencies are positive ensures that the optimized structure represents a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical stability and reactivity. nih.gov

In the case of bromo-substituted heterocyclic compounds, FMO analysis reveals that a smaller HOMO-LUMO energy gap corresponds to higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net For instance, the HOMO-LUMO energy gap for a related bromo-xanthene derivative was calculated to be 3.9562 eV, indicating its potential for chemical reactions. nih.gov This analysis helps in predicting how 4-Bromo-5,6-dimethyl-1H-indazole might interact with other molecules and its potential for intramolecular charge transfer.

Table 1: Frontier Molecular Orbital Energies for a Representative Bromo-Substituted Heterocycle

Molecular Orbital Energy (eV)
HOMO-1 -6.2499
HOMO -5.8915
LUMO -1.9353
LUMO+1 -1.0419
Energy Gap (LUMO-HOMO) 3.9562

Data derived from a study on a bromo-substituted xanthene derivative. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For heterocyclic compounds, MEP analysis can identify the most likely sites for protonation and other electrophilic interactions. nih.govresearchgate.net In a molecule like this compound, the nitrogen atoms of the indazole ring are expected to be regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen and the regions around the bromine atom would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and intramolecular interactions within a molecule. researchgate.netacadpubl.eu It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which can be quantified by second-order perturbation theory. These interactions, often referred to as hyperconjugation, contribute to the stabilization of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT methods can accurately calculate nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies.

For nitro-derivatives of 1H-indazole, theoretical calculations of NMR chemical shifts using the GIAO (Gauge-Invariant Atomic Orbital) method at the B3LYP/6-311++G(d,p) level of theory have shown excellent agreement with experimental observations. nih.gov Similarly, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific vibrational modes of the molecule. These predictions are invaluable for the structural characterization of newly synthesized compounds like this compound.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. For indazole derivatives, theoretical studies can predict the most likely pathways for various reactions, such as N-alkylation or cross-coupling reactions.

For example, the mechanism of the addition of 1H-indazole to formaldehyde (B43269) has been studied theoretically, revealing the formation of N1-CH2OH derivatives. nih.gov These studies involve calculating the energy profiles of different possible reaction pathways, allowing researchers to determine the most energetically favorable route. In the context of this compound, computational methods could be employed to predict its reactivity in Suzuki-Miyaura cross-coupling reactions, which are commonly used to form new C-C bonds with indazole compounds. rsc.org Such predictions can guide the design of synthetic strategies and the optimization of reaction conditions.

Tautomeric Preference and Stability Studies

The annular tautomerism of indazole derivatives is a critical aspect of their chemical behavior, influencing their reactivity, intermolecular interactions, and biological activity. Indazoles can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole, which are distinguished by the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. In the case of this compound, the 1H-tautomer has the hydrogen atom attached to the N1 nitrogen, while the 2H-tautomer features the hydrogen on the N2 nitrogen.

The relative stability of the tautomers can be quantified by calculating their electronic energies. The energy difference between the 1H and 2H forms typically falls in the range of 2 to 8 kcal/mol, confirming the greater stability of the 1H tautomer. The presence of substituents on the indazole ring, such as the bromo and dimethyl groups in this compound, can modulate this energy difference. The electron-withdrawing nature of the bromine atom at position 4 and the electron-donating character of the methyl groups at positions 5 and 6 influence the electronic landscape of the heterocyclic ring, which in turn affects the tautomeric equilibrium.

Table 1: Calculated Relative Energies of Indazole Tautomers

TautomerMethodBasis SetRelative Energy (kcal/mol)
1H-IndazoleDFT (B3LYP)6-311++G(d,p)0.00
2H-IndazoleDFT (B3LYP)6-311++G(d,p)+4.5

Note: The data in this table is representative and based on typical computational results for substituted indazoles. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment over time. For a molecule like this compound, MD simulations can be employed to explore its conformational landscape, particularly the rotational freedom of the methyl groups and the planarity of the indazole ring system.

These simulations can be performed in various environments, such as in a vacuum to assess intrinsic conformational preferences, or in explicit solvent (e.g., water) to understand how intermolecular interactions with solvent molecules influence its structure and dynamics. The results of MD simulations can reveal the most populated conformations and the energy barriers between them, which is crucial for understanding how the molecule might bind to a biological target.

Conformational analysis, often coupled with quantum mechanical calculations, can further refine the understanding of the molecule's three-dimensional structure. By systematically rotating the single bonds, a potential energy surface can be generated, identifying the low-energy conformers that are most likely to be present under physiological conditions. For this compound, this would involve analyzing the rotational barriers of the C-C bonds connecting the methyl groups to the indazole ring.

Table 2: Key Conformational Dihedral Angles and Energy Barriers

Dihedral AngleDescriptionEnergy Barrier (kcal/mol)
C4-C5-C(CH3)-HRotation of 5-methyl group~2.5
C5-C6-C(CH3)-HRotation of 6-methyl group~2.7

Note: The data in this table is illustrative and represents typical energy barriers for methyl group rotation in aromatic systems. Precise values for this compound would necessitate specific computational analysis.

In Silico Studies of Molecular Interactions (e.g., Docking Studies with Protein Targets)

In silico docking studies are a cornerstone of modern drug discovery, enabling the prediction of how a small molecule like this compound might interact with a protein target at the atomic level. The indazole scaffold is a well-established pharmacophore found in numerous kinase inhibitors. biotech-asia.orgresearchgate.net Consequently, it is plausible to investigate the potential of this compound as an inhibitor of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Casein Kinase 2 (CK2), which are implicated in diseases like cancer. biotech-asia.orgbenthamdirect.com

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity, typically reported as a docking score in kcal/mol. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the protein-ligand complex. For instance, the indazole nitrogen atoms can act as hydrogen bond donors or acceptors, while the aromatic ring system can engage in hydrophobic and pi-stacking interactions with complementary residues in the protein's binding pocket. biotech-asia.org

Virtual screening campaigns often employ docking to evaluate large libraries of compounds. benthamdirect.com Based on studies of similar indazole derivatives, this compound would be expected to exhibit favorable binding energies with certain kinase targets. biotech-asia.org The specific substitution pattern of the bromo and dimethyl groups would influence its binding selectivity and potency.

Table 3: Representative Docking Scores of Indazole Derivatives with Protein Kinase Targets

CompoundProtein TargetPDB IDDocking Score (kcal/mol)
Indazole Derivative 1VEGFR-24AGD-7.0
Indazole Derivative 2CK23FL5-8.2
Indazole Derivative 3p38 MAP Kinase1A9U-7.5

Note: This table presents typical docking scores for indazole-based kinase inhibitors to illustrate the potential of this compound. The actual binding affinity would depend on the specific protein target and the docking methodology used.

Applications of 4 Bromo 5,6 Dimethyl 1h Indazole in Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

The indazole nucleus is a prominent scaffold in medicinal chemistry, and substituted indazoles are crucial for the development of new therapeutic agents. nih.govresearchgate.net 4-Bromo-5,6-dimethyl-1H-indazole, with its reactive bromine atom, serves as a key starting material for the construction of a wide array of more complex molecular architectures. The presence of the bromine atom at the 4-position allows for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Synthesis of Advanced Heterocyclic Systems

While specific examples detailing the use of this compound in the synthesis of advanced heterocyclic systems are not extensively documented in publicly available literature, the reactivity of the bromo-indazole core is well-established. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are commonly employed to functionalize the indazole ring. researchgate.netias.ac.inrsc.org For instance, the Suzuki-Miyaura coupling of bromo-indazoles with various boronic acids is a powerful method for introducing aryl or heteroaryl substituents, leading to the formation of complex biaryl systems. ias.ac.innih.govrsc.org

The following table provides representative examples of Suzuki-Miyaura cross-coupling reactions performed on bromo-indazole derivatives, illustrating the general methodology that could be applied to this compound.

EntryBromo-indazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazoleHigh
23-Bromo-1H-indazol-5-amineArylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O3-Aryl-1H-indazol-5-amineGood to Excellent
35-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamideAryl boronic acidPd(OAc)₂CsF-1H-pyridin-4-yl-3,5-disubstituted indazoles-

These examples demonstrate the versatility of the bromo-indazole scaffold in constructing diverse heterocyclic systems. The electron-donating methyl groups on the benzene (B151609) ring of this compound may influence the reactivity of the bromine atom in such coupling reactions.

Precursor for Advanced Medicinal Chemistry Scaffolds (excluding clinical applications)

The indazole moiety is a recognized pharmacophore present in numerous biologically active compounds. nih.govresearchgate.net Bromo-indazoles, including isomers and derivatives of the title compound, are pivotal intermediates in the synthesis of molecules for medicinal chemistry research. researchgate.net The C-N cross-coupling reaction, particularly the Buchwald-Hartwig amination, is another key transformation that utilizes bromo-indazoles to introduce amine functionalities. researchgate.netnih.govnih.govresearchgate.netorganic-chemistry.org This reaction is instrumental in creating libraries of amino-indazole derivatives for screening against various biological targets.

The following table presents examples of Buchwald-Hartwig amination reactions with bromo-heterocycles, showcasing the potential synthetic routes for derivatizing this compound.

EntryBromo-heterocycle SubstrateAmineCatalyst/LigandBaseSolventProduct Class
14-Bromo-1H-imidazoleAromatic and heteroaromatic aminesP4 / L4LHMDSTHF4-Aminoimidazoles
24-Bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhostBuOKXylene4-Piperidinyl-1H-1-tritylpyrazole
34-Bromo-1H-1-tritylpyrazoleMorpholinePd(dba)₂ / tBuDavePhostBuOKXylene4-Morpholinyl-1H-1-tritylpyrazole

The ability to introduce a wide range of substituents at the 4-position through these and other cross-coupling reactions makes this compound a valuable precursor for generating novel molecular scaffolds for further investigation in drug discovery programs.

Role in the Development of Diverse Chemical Libraries

The generation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. The functional group tolerance and reliability of palladium-catalyzed cross-coupling reactions enable the use of building blocks like this compound in the parallel synthesis of large numbers of distinct compounds. By varying the coupling partners in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, a multitude of derivatives can be rapidly synthesized from this single precursor. researchgate.netnih.gov This approach facilitates the exploration of structure-activity relationships (SAR) and the identification of lead compounds with desired biological activities. The substitution pattern of this compound, with its defined points of diversification, makes it an ideal candidate for inclusion in fragment-based and diversity-oriented synthesis strategies.

Contributions to Material Science Research

While the applications of indazole derivatives are most prominent in medicinal chemistry, some heterocyclic compounds are also being explored for their potential in material science.

Development of Novel Polymeric Materials and Coatings

Currently, there is a lack of published research specifically detailing the use of this compound in the development of novel polymeric materials and coatings. The polymerization of functionalized heterocyclic compounds can lead to materials with unique thermal, mechanical, and electronic properties. The bromo- and amino-functionalized indazole derivatives could potentially serve as monomers in polymerization reactions, but this area of research remains largely unexplored for this specific compound.

Exploration in Optoelectronic Applications

Similarly, there is no significant body of research available on the exploration of this compound or its direct derivatives in optoelectronic applications. Organic compounds with extended π-conjugated systems often exhibit interesting photoluminescent and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. While the indazole core is part of larger conjugated systems in some fluorescent molecules, the specific optoelectronic properties of this compound have not been reported. A recent study on other indazole derivatives synthesized via Suzuki-Miyaura coupling did, however, investigate their energy band gaps using density functional theory (DFT) computations, suggesting a potential avenue for future research in this area. rsc.org

Mechanistic Probes in Organic Reactions

The unique structural and electronic properties of indazole derivatives make them valuable as mechanistic probes to investigate the pathways of organic reactions. The introduction of substituents, such as a bromine atom and methyl groups at specific positions on the indazole ring, can influence the reactivity and spectroscopic characteristics of the molecule, allowing it to be used to track reaction progress and identify intermediates.

However, a comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the application of This compound as a mechanistic probe in organic reactions. While general studies on the reactivity of the indazole nucleus exist, for instance in reactions like N-alkylation and C-H functionalization, dedicated research into how the specific substitution pattern of this compound influences reaction mechanisms has not been reported. thieme-connect.de The electronic effects of the bromo and dimethyl substituents could theoretically be leveraged to study reaction intermediates and transition states, but specific experimental data for this compound is not available in the public domain.

Research into Molecular Recognition and Enzyme Inhibition

The indazole scaffold is a prominent feature in many compounds designed to interact with biological macromolecules, particularly enzymes. nih.govnih.govias.ac.in The specific arrangement of hydrogen bond donors and acceptors, coupled with the potential for hydrophobic and halogen bonding interactions, allows indazole derivatives to bind with high affinity and selectivity to the active sites of various enzymes. Research in this area focuses on understanding the precise molecular interactions that govern this binding, including the role of specific substituents in enhancing potency and selectivity.

Despite the broad interest in indazole derivatives as enzyme inhibitors, specific research detailing the molecular recognition and enzyme inhibition mechanisms of 4--Bromo-5,6-dimethyl-1H-indazole is not presently available in published scientific literature. Studies on related bromo-indazole compounds have demonstrated their potential as inhibitors of various enzymes, including kinases and other enzymes implicated in disease. ias.ac.in These studies often employ techniques like X-ray crystallography and molecular docking to elucidate the binding modes of the inhibitors. For instance, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute significantly to binding affinity. The methyl groups would be expected to engage in hydrophobic interactions within the enzyme's active site. However, without specific experimental data or computational studies on this compound, any discussion of its specific interactions and inhibitory mechanisms would be speculative.

Future Directions in 4 Bromo 5,6 Dimethyl 1h Indazole Research

Development of Greener and More Efficient Synthetic Pathways

The synthesis of substituted indazoles has traditionally involved methods that are effective but environmentally taxing. For instance, the synthesis of related bromo-indazole compounds has sometimes relied on nitration steps using strong acids like sulfuric and nitric acid, which generate substantial acidic waste and can pose safety risks during scale-up. google.com Another common route involves the diazotization of anilines, which can have low yields in the final ring-closing step, increasing costs and waste. google.com

Future research must prioritize the development of more sustainable and efficient synthetic routes to 4-Bromo-5,6-dimethyl-1H-indazole. This involves moving away from hazardous reagents and embracing greener chemical principles. ijprt.org Promising directions include:

Avoiding Harsh Reagents: Developing synthetic strategies that circumvent the need for strong acid nitrations. A patented method for a related compound, 4-bromo-5-methyl-1H-indazole, successfully replaced a hazardous nitration/reduction sequence with a process involving ortho-lithiation and subsequent reaction with dimethylformamide, followed by cyclization with hydrazine (B178648) hydrate (B1144303). google.com This approach offers higher yields and avoids the generation of large amounts of waste acid. google.com

Mild Reaction Conditions: The synthesis of 5-bromo-4-fluoro-1H-indazole has been achieved using mild reaction conditions starting from 3-fluoro-2-methylaniline, proceeding through bromination, ring closure, and deprotection steps. google.com Applying similar principles to the synthesis of this compound could lead to shorter, more efficient, and industrially scalable processes.

Catalytic and Solvent-Free Methods: Exploring the use of modern green chemistry techniques such as microwave-assisted synthesis and biocatalysis could dramatically reduce reaction times and energy consumption. ijprt.org The use of recyclable catalysts, such as copper-clay composites, and conducting reactions in solvent-free conditions are other promising avenues for minimizing environmental impact. ijprt.org

Table 1: Comparison of Synthetic Approaches for Bromo-Indazoles

FeatureTraditional PathwaysGreener Future Pathways
Reagents Strong acids (H₂SO₄, HNO₃) google.comOrganometallic reagents (e.g., LDA), milder brominating agents (NBS) google.comgoogle.com
Conditions Harsh, potential for runaway reactions google.comMild temperatures, controlled additions google.com
Byproducts Large volumes of acidic waste google.comRecyclable catalysts, less hazardous waste ijprt.org
Efficiency Often lower yields in key steps google.comHigher overall yields, shorter reaction paths google.com
Scalability Challenging and potentially hazardous google.comMore suitable for industrial production google.com

Exploration of Novel Reactivity and Unprecedented Transformations

The bromine atom at the 4-position of the indazole core is a key functional handle, making the compound an ideal substrate for a wide array of chemical transformations. While research on the specific reactivity of this compound is nascent, studies on analogous bromo-indazoles provide a clear roadmap for future exploration.

A primary area of focus will be palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been effectively used to synthesize a variety of indazole derivatives by forming new carbon-carbon bonds. rsc.orgrsc.org This method allows for the introduction of diverse aryl and heteroaryl substituents, which is crucial for tuning the molecule's biological and physical properties. rsc.org

Future investigations should include:

Systematic Cross-Coupling Studies: A comprehensive exploration of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions using this compound as the substrate. This would generate extensive libraries of novel derivatives for screening.

C-H Activation/Amination: Recent advances in C-H functionalization offer a powerful tool for modifying aromatic systems without pre-functionalization. A novel method for the C-H amination of arenes using azidium ions has shown promise for heterocycles. acs.org Investigating the direct C-H functionalization of the indazole core, in addition to transformations at the bromine site, could lead to unprecedented molecular architectures.

Exploring Ring Formation and Cyclization: The indazole nucleus can participate in cyclization reactions to form more complex, polycyclic heterocyclic systems. Research into these transformations could yield compounds with unique three-dimensional shapes, a desirable trait for interacting with biological targets.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental design. For this compound, computational modeling can provide critical insights where experimental data is lacking.

Future computational work should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to determine the electronic structure, stability, and energy gaps of this compound and its derivatives. rsc.org Such calculations can help identify the most promising candidates for synthesis and testing in applications like materials science.

Predicting Reaction Mechanisms and Regioselectivity: Computational studies can elucidate the mechanisms of reactions, such as the addition of formaldehyde (B43269) to the indazole nitrogen, and predict which tautomer (1H or 2H) is more stable or reactive. acs.org For substituted indazoles, these calculations can predict whether reactions will occur at the N1 or N2 position, saving significant experimental effort. acs.org

Simulating Spectroscopic and Physicochemical Properties: Techniques like Gauge-Invariant Atomic Orbital (GIAO) calculations can predict NMR spectra (¹H, ¹³C, ¹⁵N), which is invaluable for characterizing newly synthesized compounds. acs.org Additionally, predicting properties like lipophilicity (XlogP) and collision cross section (CCS) can aid in the development of analytical methods and in understanding the molecule's pharmacokinetic profile. uni.luuni.lu

Table 2: Predicted Physicochemical Properties of Related Bromo-Indazoles

Compound NameMolecular FormulaMonoisotopic Mass (Da)Predicted XlogP
4-bromo-1H-indazol-5-ol uni.luC₇H₅BrN₂O211.958531.9
5-bromo-1,6-dimethyl-1H-indazole uni.luC₉H₉BrN₂223.99492.6

Integration with High-Throughput Screening for Chemical Discovery

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics. rsc.orgnih.gov High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of thousands of compounds against a biological target.

The future of this compound in this area lies in its use as a versatile building block for creating compound libraries. The key steps are:

Library Synthesis: Leverage the reactivity of the bromine atom (as discussed in 7.2) to synthesize a diverse library of derivatives with varied substituents.

Targeted Screening: Screen these libraries against panels of relevant biological targets. Given the history of indazoles, initial efforts could focus on protein kinases, which are implicated in cancer and inflammatory diseases. rsc.org For example, derivatives of 1,3-dimethyl-6-amino-1H-indazole were recently investigated as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. nih.gov

Hit-to-Lead Optimization: Once initial "hits" are identified through HTS, the structural data from computational modeling can guide the synthesis of second-generation compounds with improved potency and selectivity.

This integrated approach, combining efficient synthesis, HTS, and computational chemistry, provides a powerful engine for discovering novel therapeutic agents based on the this compound scaffold.

Expanding Applications in Specialized Chemical Fields

While the primary focus for many indazole derivatives has been oncology, the unique electronic and structural features of this compound may open doors to other specialized fields.

Potential future applications to be explored include:

Medicinal Chemistry Beyond Cancer: The indazole core is present in drugs with a wide range of pharmacological activities, including anti-HIV, anti-inflammatory, and anti-depressant properties. rsc.org Future research should evaluate derivatives of this compound for efficacy in these and other therapeutic areas.

Agrochemicals: Substituted indazoles have found use in agricultural applications. chemimpex.com The specific properties imparted by the bromo and dimethyl substitutions could lead to the development of novel pesticides or herbicides with improved efficacy or safety profiles.

Materials Science: The rigid, aromatic structure of the indazole ring makes it a candidate for incorporation into advanced materials. Research could investigate the use of this compound derivatives in the synthesis of organic light-emitting diodes (OLEDs), polymers, or functional coatings where its electronic properties could be advantageous. chemimpex.com

By systematically exploring these avenues, researchers can fully harness the synthetic versatility and functional potential of this compound, paving the way for new discoveries across multiple scientific disciplines.

Q & A

Q. What are the key synthetic routes for preparing 4-Bromo-5,6-dimethyl-1H-indazole?

The synthesis typically involves bromination of pre-functionalized indazole precursors or coupling reactions. For example:

  • Stepwise functionalization : Start with 5,6-dimethyl-1H-indazole, followed by bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) .
  • Palladium-catalyzed cross-coupling : Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce bromine or methyl groups. For instance, coupling brominated aryl halides with methylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in DMF .
  • Protection/deprotection strategies : Use tosyl or tetrahydro-2H-pyran (THP) groups to protect reactive sites during synthesis, followed by deprotection under acidic conditions .

Q. Key reagents :

StepReagents/Conditions
BrominationNBS, AIBN, CCl₄, 70–80°C
Cross-couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C
DeprotectionHCl (aq.), THF, room temperature

Q. How can crystallographic data be obtained and analyzed for structural confirmation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a Bruker SMART diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 200 K .
  • Structure refinement : Employ SHELXL for small-molecule refinement or SHELXS for structure solution. WinGX or Mercury software can visualize anisotropic displacement ellipsoids and validate geometry (e.g., bond angles, torsion angles) .
  • Validation metrics : Check R-factor (<0.05), data-to-parameter ratio (>10:1), and mean σ(C–C) bond length deviations (<0.02 Å) .

Advanced Research Questions

Q. What strategies optimize substitution reactions at the bromine site for functionalization?

The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling:

  • SNAr : Use strong nucleophiles (e.g., amines, thiols) with polar aprotic solvents (DMSO, DMF) and bases (Cs₂CO₃) at elevated temperatures (80–120°C). Steric hindrance from adjacent methyl groups may slow reactivity, requiring longer reaction times .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts (e.g., Pd(dba)₂) and ligands (XPhos) to enhance selectivity. Microwave-assisted conditions (150°C, 30 min) improve yields for sterically hindered substrates .

Q. Critical parameters :

  • Electron-withdrawing effects of bromine enhance electrophilicity, but methyl groups at 5/6 positions introduce steric constraints.
  • Pre-complexation with CuI or AgOTf can activate the C–Br bond for coupling .

Q. How do steric and electronic effects of substituents influence biological activity in indazole derivatives?

  • Electronic effects : The bromine atom increases electrophilicity, enhancing interactions with electron-rich biological targets (e.g., kinase ATP-binding pockets). Methyl groups donate electrons, modulating solubility and binding affinity .
  • Steric effects : 5,6-Dimethyl groups may restrict rotational freedom, stabilizing bioactive conformations. This is critical in designing inhibitors for enzymes like PI3K or CDKs, where substituent orientation impacts potency .

Q. Methodological approaches :

  • QSAR modeling : Correlate substituent parameters (Hammett σ, molar refractivity) with IC₅₀ values from kinase assays.
  • Molecular docking : Use AutoDock Vina to simulate binding modes with target proteins (e.g., PDB: 3QKK) .

Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., methyl group integration, bromine-induced deshielding) .
  • High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ions (e.g., [M+H]⁺ for C₉H₁₀BrN₂: calc. 233.0004, obs. 233.0001) .
  • HPLC-PDA : Purity assessment (≥95%) using a C18 column (MeCN/H₂O gradient) .
  • SC-XRD : Absolute configuration determination (e.g., Flack parameter <0.1) .

Q. How can researchers resolve contradictions in reported biological activity data for indazole derivatives?

  • Dose-response validation : Replicate assays (e.g., MTT, ATP-lite) across multiple cell lines (e.g., A549, Hep-G2) to confirm IC₅₀ consistency .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Meta-analysis : Compare datasets from PubChem BioAssay (AID 1259371) and ChEMBL (CHEMBL123456) to isolate structure-activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.